molecular formula C9H11ClN2O2S B1399566 2-chloro-N-cyclobutylpyridine-3-sulfonamide CAS No. 1247365-21-4

2-chloro-N-cyclobutylpyridine-3-sulfonamide

Cat. No. B1399566
CAS RN: 1247365-21-4
M. Wt: 246.71 g/mol
InChI Key: PNWLRKPRDFURIN-UHFFFAOYSA-N
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Description

2-chloro-N-cyclobutylpyridine-3-sulfonamide is a laboratory chemical with the molecular formula C9H11ClN2O2S and a molecular weight of 246.71 g/mol. It is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclobutylpyridine-3-sulfonamide can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . These methods can provide detailed information about the molecule’s geometry, stereochemistry, and electronic properties .

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including derivatives like 2-chloro-N-cyclobutylpyridine-3-sulfonamide, have been historically significant in the treatment of bacterial infections due to their ability to inhibit bacterial growth . They act by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus interfering with the synthesis of folic acid in bacteria.

Anticancer Research

Compounds with sulfonamide groups have shown potential in anticancer research. Their ability to inhibit carbonic anhydrases, enzymes that are overexpressed in several cancer types, makes them valuable in the design of anticancer drugs .

Diuretic and Antihypertensive Effects

Sulfonamides can serve as diuretics, aiding in the removal of excess fluid from the body. This property is beneficial in treating conditions like hypertension and congestive heart failure, where controlling the volume of body fluids is crucial .

Treatment of Metabolic Disorders

Research has indicated that sulfonamides may play a role in treating metabolic disorders such as diabetes and thyroid diseases. Their pharmacological activities include influencing hypoglycemic effects, which are essential in managing blood sugar levels .

Ophthalmic Uses

In ophthalmology, sulfonamide derivatives are used to manage conditions like glaucoma. They reduce intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary processes of the eye .

Environmental Impact Mitigation

Sulfonamides, due to their widespread use, have become environmental pollutants. Understanding their environmental impact, biodegradation, and the mechanisms of resistance in bacteria is crucial for developing strategies to mitigate their effects on ecosystems .

Synthesis of Heterocyclic Compounds

The sulfonamide group is a key functional group in the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The reactivity of the sulfonamide group allows for the construction of complex molecular architectures .

Industrial Applications

In the industrial sector, sulfonamide derivatives are used as intermediates in the synthesis of dyes, pigments, and other organic compounds. Their chemical properties make them versatile agents in various chemical reactions .

Safety and Hazards

The safety data sheet for a similar compound, sulfanilamide, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-chloro-N-cyclobutylpyridine-3-sulfonamide are not mentioned in the search results, research into the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity is ongoing . This includes the investigation of the effect of stereochemistry on the PI3Kα kinase and anticancer activity .

properties

IUPAC Name

2-chloro-N-cyclobutylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-9-8(5-2-6-11-9)15(13,14)12-7-3-1-4-7/h2,5-7,12H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWLRKPRDFURIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclobutylpyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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